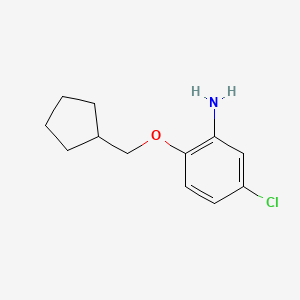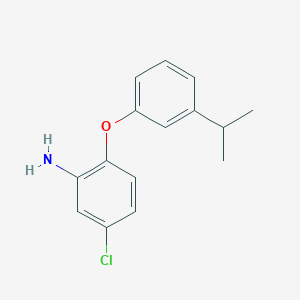
2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
“4-(4-Benzylphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C20H16F3NO and a molecular weight of 343.34 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)CC2=CC=C (C=C2)OC3=CC (=C (C=C3)N)C (F) (F)F .Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.34 . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline, focusing on six unique fields:
Pharmaceutical Research
2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is often explored in pharmaceutical research for its potential as a lead compound in drug development. Its unique chemical structure, which includes a trifluoromethyl group, can enhance the metabolic stability and bioavailability of drug candidates. Researchers investigate its interactions with various biological targets to develop new therapeutic agents for diseases such as cancer, inflammation, and neurological disorders .
Proteomics
In proteomics, this compound is used as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for identifying and characterizing protein complexes. This application is crucial for understanding cellular processes and identifying potential biomarkers for diseases .
Material Science
2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is utilized in material science for the synthesis of advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength. These materials have applications in various industries, including electronics, aerospace, and automotive .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. Researchers use it to develop new synthetic methodologies and to create novel compounds with potential applications in pharmaceuticals, agrochemicals, and other fields .
Environmental Chemistry
In environmental chemistry, 2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline is studied for its potential impact on the environment and its use in pollution control. Researchers investigate its degradation pathways, persistence in the environment, and potential toxicity to assess its environmental footprint. Additionally, it can be used in the development of materials for environmental remediation .
Analytical Chemistry
This compound is employed in analytical chemistry as a standard or reference material for various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This application is essential for ensuring the accuracy and reliability of analytical results in research and industry .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-benzylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)16-8-11-19(18(24)13-16)25-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKCPANKOIQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylphenoxy)-5-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



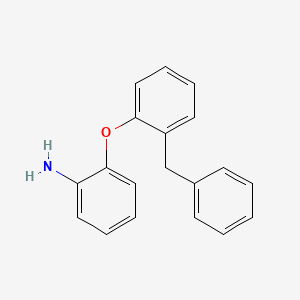
![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
![3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline](/img/structure/B3172393.png)
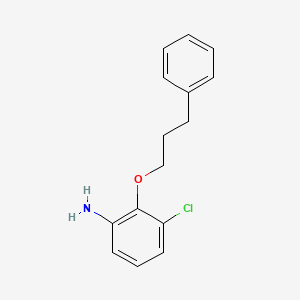
![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)

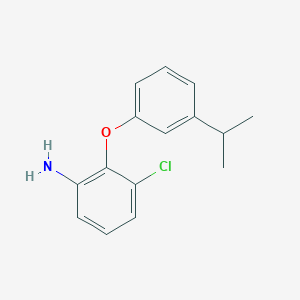

![3-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172422.png)
